Collismycin A
Descripción general
Descripción
La Collismicina A es un producto natural que pertenece a la familia de compuestos 2,2'-bipiridilo. Es producida por la bacteria Streptomyces globisporus y se ha encontrado que exhibe actividades biológicas significativas, incluidas propiedades citotóxicas y antimicrobianas . Este compuesto es particularmente notable por su potencial como quelante de hierro, lo que tiene implicaciones para su uso en diversas aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La Collismicina A ejerce sus efectos principalmente a través de la quelación del hierro. Se une a los iones Fe(II) y Fe(III), formando un complejo estable que inhibe la disponibilidad de hierro para los procesos biológicos esenciales. Esta quelación interrumpe las funciones celulares, lo que lleva a efectos citotóxicos en las células cancerosas y actividad antimicrobiana contra los patógenos . El compuesto también afecta la vía glucolítica al inducir la acumulación del factor 1-alfa inducible por hipoxia, contribuyendo aún más a su actividad biológica .
Análisis Bioquímico
Biochemical Properties
Collismycin A interacts with both Fe(II) and Fe(III) ions, forming a 2:1 chelator-iron complex with a redox-inactive center . This interaction plays a significant role in its biochemical reactions. The compound’s anti-proliferative activity against cancer cells is completely canceled by Fe(II) and Fe(III) ions, but not by other metal ions such as Zn(II) or Cu(II) .
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes. It inhibits the proliferation of A549 lung, HCT116 colon, and HeLa cervical cancer cells . It does not inhibit the proliferation of MDA-MB-231 breast cancer cells . The compound also affects the glycolytic pathway due to the accumulation of HIF-1α .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a specific iron chelator . By binding to both Fe(II) and Fe(III) ions, it forms a 2:1 chelator-iron complex with a redox-inactive center . This binding interaction leads to the inhibition of cancer cell growth .
Temporal Effects in Laboratory Settings
It is known that the compound’s anti-proliferative activity against cancer cells can be completely canceled by Fe(II) and Fe(III) ions .
Metabolic Pathways
This compound is involved in the glycolytic pathway due to the accumulation of HIF-1α
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Collismicina A se aísla típicamente del caldo de fermentación de Streptomyces globisporus. La producción implica cultivar la bacteria en condiciones específicas que promuevan la biosíntesis de este compuesto. El proceso de aislamiento incluye la extracción con solventes orgánicos seguida de la purificación mediante técnicas cromatográficas .
Métodos de Producción Industrial
Si bien la producción industrial de la Collismicina A no está ampliamente documentada, generalmente sigue los principios de la fermentación microbiana. Los procesos de fermentación a gran escala se optimizan para maximizar el rendimiento, y el procesamiento posterior implica la extracción y la purificación para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Collismicina A sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales presentes en la molécula, modificando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción se pueden usar para modificar el estado de oxidación del compuesto, afectando su reactividad y estabilidad.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones específicas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de análogos funcionalizados .
Comparación Con Compuestos Similares
Compuestos Similares
Caerulomicina A: Otro miembro de la familia 2,2'-bipiridilo, conocido por sus propiedades inmunosupresoras y antimicrobianas.
Actinomicina X2: Un compuesto con actividad antimicrobiana similar, producido por la misma bacteria, Streptomyces globisporus.
Unicidad
La Collismicina A es única debido a su doble función como quelante de hierro y agente citotóxico. Esta combinación de propiedades la hace particularmente valiosa para la investigación de tratamientos contra el cáncer y las infecciones microbianas. Su capacidad para formar complejos estables con iones de hierro la distingue de otros compuestos similares .
Propiedades
IUPAC Name |
(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-OVCLIPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-24-6 | |
Record name | Collismycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Collismycin A?
A1: this compound acts as an iron chelator. [, ] This means it binds to iron ions, making them unavailable for cellular processes.
Q2: How does iron chelation by this compound affect tumor cells?
A2: Iron is crucial for tumor cell growth and proliferation. By chelating iron, this compound inhibits the growth of various human tumor cells, with IC50 values ranging from 100 to 400 nM. []
Q3: What specific cellular processes are affected by this compound's iron chelation activity?
A3: this compound treatment leads to cell cycle arrest at the G1 phase and a marked decrease in Cyclin D1 levels. [] This suggests its iron chelation disrupts cell cycle progression.
Q4: Does this compound show selectivity for iron over other metal ions?
A4: Yes, this compound demonstrates a preference for iron. Its antiproliferative activity is completely abolished by excess iron (Fe(II) or Fe(III)) but not by other metal ions like copper (Cu(II)), zinc (Zn(II)), manganese (Mn(II)), or magnesium (Mg(II)). []
Q5: How does this compound's mechanism compare to other antifungal agents?
A5: Unlike some antifungals that target specific fungal proteins, this compound disrupts iron homeostasis, a process essential for fungal survival, particularly during infection. [] This makes it effective against various Candida species, including drug-resistant strains.
Q6: Does Collismycin C, another compound in the collismycin family, share a similar mechanism of action?
A6: While both compounds possess a 2,2′-bipyridine structure, Collismycin C primarily targets the High Mobility Group Box 1 (HMGB1) protein, a crucial mediator in septic responses. [] It inhibits HMGB1 release and downstream inflammatory responses.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C22H21N3O6S, and its molecular weight is 455.50 g/mol. [, ]
Q8: What spectroscopic techniques are commonly employed to characterize this compound?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, along with Mass Spectrometry (MS), are frequently used to elucidate the structure of this compound. [, ]
Q9: What type of biosynthetic pathway is responsible for this compound production?
A10: this compound is produced through a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway. [, ] This complex assembly line incorporates both polyketide and nonribosomal peptide elements.
Q10: What is the role of the flavin-dependent dehydrogenase ColB1 in this compound biosynthesis?
A11: ColB1, recruited by the NRPS module, catalyzes a crucial step: the dehydrogenation of cysteine bound to the peptidyl carrier protein (PCP). [] This modification is essential for the formation of the 2,2'-bipyridine ring.
Q11: How is this compound biosynthesis regulated within the producing organism?
A12: Two pathway-specific regulators, ClmR1 and ClmR2, control this compound production in Streptomyces sp. CS40. [] ClmR1 acts as a repressor, while ClmR2 is an activator.
Q12: Does iron availability affect this compound biosynthesis?
A13: Yes, high iron concentrations inhibit this compound production by repressing the transcription of clmR2, the activator gene. [] This suggests iron-dependent regulation of the biosynthetic pathway.
Q13: How does the presence and position of a hydroxyl group on the 2,2′-bipyridine scaffold influence the antibiofilm activity?
A14: Research indicates that both the presence and the specific position of the hydroxyl group on the 2,2′-bipyridine ring system significantly influence the antibiofilm activity of Collismycin derivatives. []
Q14: Can the biological activity of this compound be modified through structural alterations?
A15: Yes, modifications to the this compound structure can alter its biological activity. For instance, generating analogs with neuroprotective activity has been achieved through mutasynthesis, a process involving genetic manipulation of the biosynthetic pathway. [, ]
Q15: What types of in vitro assays are used to assess the biological activity of this compound?
A16: Researchers often use cell-based assays to evaluate the effects of this compound on cell proliferation, cell cycle progression, and specific protein levels. [, ]
Q16: Has this compound demonstrated efficacy in in vivo models of disease?
A17: Yes, this compound has shown promising results in a Candida infection model using Galleria mellonella larvae. [] Treatment with this compound significantly increased the survival rate of infected larvae.
Q17: What about Collismycin C? Has it shown any promising results in in vivo studies?
A18: Collismycin C has demonstrated efficacy in a mouse model of sepsis. Treatment with Collismycin C effectively reduced HMGB1 release, sepsis-related mortality, and lung damage. []
Q18: What are the potential applications of this compound based on its biological activity?
A19: this compound's iron-chelating and antiproliferative properties make it a potential candidate for anticancer therapy. [] Its antifungal activity against Candida species, including drug-resistant strains, also holds promise for treating fungal infections. []
Q19: What are the potential applications of Collismycin C based on its biological activity?
A20: Collismycin C shows promise as a potential therapeutic agent for treating severe vascular inflammatory diseases, particularly sepsis, due to its ability to inhibit the HMGB1 signaling pathway. []
Q20: What are the key challenges and future research directions for this compound?
A21: Further research is needed to optimize its pharmacological properties, such as improving its bioavailability and understanding its long-term safety profile. Exploring its synergy with existing antifungal agents like fluconazole [] is also crucial for combating drug resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.